![molecular formula C10H15NO3 B11767881 Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11767881.png)
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-6-azaspiro[34]octane-6-carboxylate is a chemical compound with a unique spirocyclic structure
Métodos De Preparación
The synthesis of Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate typically involves the annulation of cyclopentane and azetidine rings. One common method includes the use of readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to afford the desired compound .
Análisis De Reacciones Químicas
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but differs in its functional groups.
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: This compound has a tert-butyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications in research and industry.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-9(13)11-4-3-10(7-11)5-8(12)6-10/h2-7H2,1H3 |
Clave InChI |
WLQAZYHEVHDGND-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC2(C1)CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


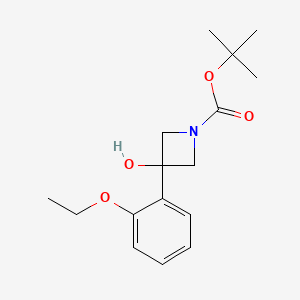
![3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)

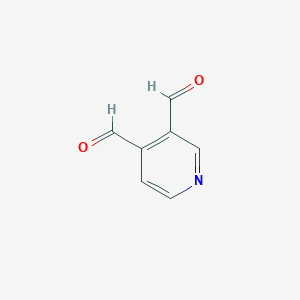
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
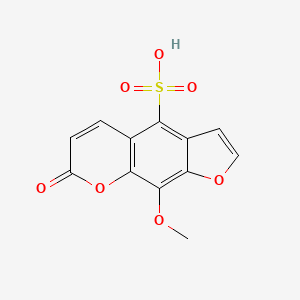
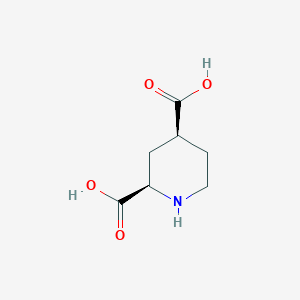
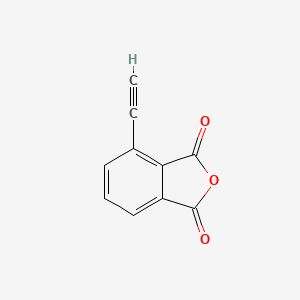

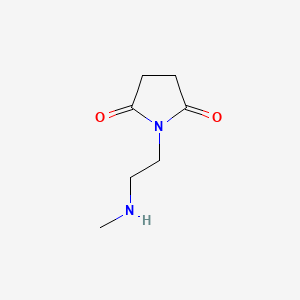
![1-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11767855.png)
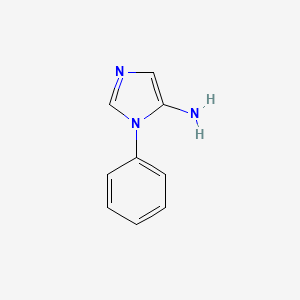
![tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B11767875.png)
